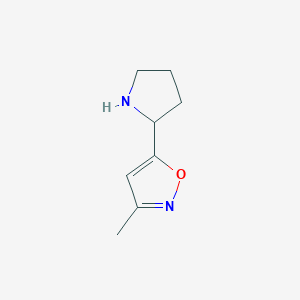

3-Methyl-5-pyrrolidin-2-ylisoxazole

Description

BenchChem offers high-quality 3-Methyl-5-pyrrolidin-2-ylisoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-5-pyrrolidin-2-ylisoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-5-pyrrolidin-2-yl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6-5-8(11-10-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMAXCRZQLWZFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30569812 | |

| Record name | 3-Methyl-5-(pyrrolidin-2-yl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851434-82-7 | |

| Record name | 3-Methyl-5-(pyrrolidin-2-yl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-5-(pyrrolidin-2-yl)-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Pharmacological Profile of 3-Methyl-5-pyrrolidin-2-ylisoxazole

The following is an in-depth technical guide on the pharmacological profile of 3-Methyl-5-pyrrolidin-2-ylisoxazole , structured for researchers and drug development professionals.

Executive Summary

3-Methyl-5-pyrrolidin-2-ylisoxazole (CAS: 851434-82-7) is a neuronal nicotinic acetylcholine receptor (nAChR) ligand belonging to the isoxazole-substituted pyrrolidine class.[1][2] It is the N-demethylated metabolite and structural analog of ABT-418 , a well-characterized nootropic and anxiolytic agent.

Functionally, this compound represents a bioisostere of nornicotine , where the pyridine ring is replaced by a 3-methylisoxazole moiety. Its pharmacological significance lies in its role as a bioactive metabolite and a probe for investigating the structure-activity relationships (SAR) of the pyrrolidine nitrogen in nAChR modulation. This guide details its physicochemical properties, receptor pharmacology, metabolic context, and experimental protocols for characterization.

Chemical Identity & Physicochemical Properties

The compound consists of a pyrrolidine ring linked at the C2 position to the C5 position of a 3-methylisoxazole ring. Unlike ABT-418, which possesses a tertiary amine (N-methyl), this compound contains a secondary amine, altering its basicity and hydrogen-bonding potential.

Key Parameters

| Property | Data |

| IUPAC Name | 3-Methyl-5-(pyrrolidin-2-yl)isoxazole |

| Common Alias | N-desmethyl ABT-418; Nor-ABT-418 |

| CAS Number | 851434-82-7 |

| Molecular Formula | |

| Molecular Weight | 152.19 g/mol |

| LogP (Predicted) | ~0.4 (Less lipophilic than ABT-418 due to NH group) |

| pKa (Predicted) | ~9.5 (Pyrrolidine nitrogen) |

| H-Bond Donors | 1 (Secondary Amine) |

| H-Bond Acceptors | 2 (Isoxazole N and O) |

Structural Bioisosterism

-

Vs. Nornicotine: The 3-methylisoxazole ring serves as a bioisostere for the pyridine ring of nornicotine. The isoxazole oxygen and nitrogen mimic the electrostatic potential of the pyridine nitrogen, maintaining affinity for the cationic

-binding site of the nAChR. -

Vs. ABT-418: The absence of the N-methyl group increases polarity and allows the pyrrolidine nitrogen to act as both a hydrogen bond donor and acceptor, potentially altering subunit selectivity (e.g.,

vs

Pharmacodynamics: Mechanism of Action

The pharmacological activity of 3-Methyl-5-pyrrolidin-2-ylisoxazole is defined by its interaction with neuronal nAChRs.[3]

Receptor Binding & Selectivity

As an analog of ABT-418, the compound targets the acetylcholine binding site on the extracellular domain of nAChR subunits.

-

Subtype: High-affinity binding.[3][4][5] The isoxazole ring positions the cationic center (protonated pyrrolidine) to interact with Trp149 of the

-

Subtype: Moderate affinity. Secondary amine analogs (like nornicotine) often exhibit higher relative efficacy or affinity for

Functional Agonism

Upon binding, the compound stabilizes the open-channel conformation of the receptor, leading to:

-

Cation Influx: Rapid entry of

and -

Membrane Depolarization: Excitation of the presynaptic or postsynaptic terminal.

-

Neurotransmitter Release: Modulation of Dopamine (DA), Acetylcholine (ACh), and Glutamate release in the prefrontal cortex and hippocampus.

Metabolic Context (ABT-418 Pathway)

In vivo, ABT-418 undergoes N-demethylation via hepatic CYP450 enzymes (primarily CYP2A6 in humans) to form 3-Methyl-5-pyrrolidin-2-ylisoxazole. While ABT-418 is the parent drug, the metabolite may contribute to the sustained cognitive effects observed in clinical trials due to the slower clearance typical of secondary amines.

Signal Transduction Visualization

The following diagram illustrates the signaling cascade initiated by the compound.

Caption: Signal transduction pathway from ligand binding at nAChR to physiological effect.

Experimental Protocols

To validate the pharmacological profile of 3-Methyl-5-pyrrolidin-2-ylisoxazole, the following standardized assays are recommended.

Radioligand Binding Assay (Competition)

Objective: Determine the affinity (

Materials:

-

Source Tissue: Rat cerebral cortex membranes or HEK293 cells stably expressing human

. -

Radioligand:

-Cytisine (specific for -

Non-specific Ligand: 300

(-)-Nicotine.

Protocol:

-

Membrane Preparation: Homogenize tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellet.

-

Incubation: In 96-well plates, mix:

-

50

Membrane suspension ( -

50

Radioligand (final conc. ~0.5-1.0 nM). -

50

Test Compound (3-Methyl-5-pyrrolidin-2-ylisoxazole) at concentrations ranging from

-

-

Equilibrium: Incubate at 4°C for 75 minutes (to minimize receptor desensitization/degradation).

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.

-

Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

and convert to

Functional Assay: Two-Electrode Voltage Clamp (TEVC)

Objective: Assess agonist efficacy and potency (

Protocol:

-

Expression: Inject Xenopus laevis oocytes with cRNA encoding human

and -

Setup: Place oocyte in a recording chamber perfused with Ringer’s solution containing 1

Atropine (to block muscarinic responses). -

Clamping: Impale oocyte with two glass microelectrodes (1-2

resistance). Clamp voltage at -60 mV. -

Application: Peruse 3-Methyl-5-pyrrolidin-2-ylisoxazole for 5-10 seconds.

-

Recording: Measure peak current amplitude (

). Washout for 3-5 minutes between applications to allow receptor recovery. -

Normalization: Normalize responses to a saturating dose of Acetylcholine (1 mM) or Nicotine (100

).

Synthesis & Metabolic Pathway Visualization

Understanding the origin of this compound is critical for ADME (Absorption, Distribution, Metabolism, Excretion) studies.

Caption: Metabolic generation of 3-Methyl-5-pyrrolidin-2-ylisoxazole from ABT-418.

References

-

Decker, M. W., et al. (1994). "The neuropharmacology of ABT-418, a novel cholinergic channel activator: potentiation of cholinergic function and cognitive enhancement."[3] Journal of Pharmacology and Experimental Therapeutics. Link

-

Arneric, S. P., et al. (1994). "Preclinical pharmacology of ABT-418: a prototypical cholinergic channel activator for the potential treatment of Alzheimer's disease." CNS Drug Reviews. Link

-

Benowitz, N. L., et al. (2009). "Metabolism and Disposition Kinetics of Nicotine."[5] Pharmacological Reviews. Link

-

Papke, R. L., et al. (2007). "The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: Relevance to nicotine dependence and drug discovery." Journal of Neurochemistry. Link

-

Matrix Scientific. (2024). "Product Data Sheet: 3-Methyl-5-pyrrolidin-2-ylisoxazole (CAS 851434-82-7)." Link

Sources

Technical Guide: Cognition-Enhancing Mechanisms and Protocols for ABT-418

Part 1: Executive Summary

ABT-418 [(S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole] represents a pivotal compound in the evolution of cholinergic therapeutics. Developed by Abbott Laboratories (now AbbVie), it was designed to overcome the narrow therapeutic index of nicotine. While nicotine is a potent cognitive enhancer, its non-selective activation of ganglionic and neuromuscular nicotinic acetylcholine receptors (nAChRs) results in unacceptable cardiovascular and gastrointestinal side effects.

ABT-418 is an isosteric analog of nicotine where the pyridine ring is replaced by an isoxazole ring. This structural modification confers significant selectivity for the

Part 2: Chemical & Pharmacological Profile[1]

Structural Logic

The design of ABT-418 utilizes the principle of bioisosterism. The 3-methylisoxazole moiety mimics the pyridine ring of nicotine but alters the electrostatic potential and hydrogen bonding capabilities. This shift reduces affinity for

Receptor Binding & Selectivity[2][3]

-

Primary Target: High-affinity agonist at

nAChRs ( -

Secondary Target: Moderate affinity for

nAChRs (implicated in neuroprotection). -

Selectivity: Exhibits a significantly improved safety profile compared to nicotine, with a wider separation between cognition-enhancing doses and doses that induce seizures or hypothermia.

Table 1: Comparative Pharmacological Profile (ABT-418 vs. Nicotine)

| Parameter | ABT-418 | (-)-Nicotine | Clinical Significance |

| Structure | Isoxazole analog | Pyridine alkaloid | Isoxazole confers metabolic stability & selectivity. |

| 3 - 6 nM | 1 - 2 nM | High affinity retained for cognitive modulation. | |

| Ganglionic Affinity ( | Low | High | ABT-418 has reduced cardiovascular liability. |

| Seizure Threshold | High | Low | ABT-418 is safer at therapeutic doses. |

| Metabolic Half-life | ~ 1-2 hours | ~ 2 hours | Similar pharmacokinetics; requires transdermal delivery. |

Part 3: Mechanistic Pathways

The cognitive enhancement observed with ABT-418 is not merely a result of direct postsynaptic depolarization. It involves presynaptic modulation of neurotransmitter release.[1] Activation of presynaptic

Diagram 1: ABT-418 Signaling Cascade

This diagram illustrates the presynaptic facilitation of neurotransmitter release leading to enhanced synaptic plasticity.

Caption: Presynaptic

Part 4: Preclinical Experimental Protocols

To validate the efficacy of ABT-418, researchers must employ models that specifically tax cholinergic pathways, such as septal lesion models or scopolamine-induced amnesia. Below are two "Gold Standard" protocols optimized for ABT-418 assessment.

Protocol A: Spatial Memory in the Morris Water Maze (Septal Lesion Model)

Rationale: Septal lesions deplete hippocampal acetylcholine, mimicking AD. ABT-418 has been shown to reverse these specific deficits.

Materials:

-

Circular pool (1.5m diameter), filled with opacified water (24°C).

-

Hidden escape platform (10cm diameter).

-

Video tracking software (e.g., EthoVision).

Step-by-Step Methodology:

-

Lesion Induction: Administer electrolytic or excitotoxic (ibotenic acid) lesions to the medial septum of rats. Allow 2 weeks for recovery.

-

Drug Administration: Administer ABT-418 (0.06 – 1.9 µmol/kg, i.p.) 30 minutes prior to testing. Note: Dosing must be precise; bell-shaped dose-response curves are typical for nAChR agonists.

-

Acquisition Phase (Days 1-5):

-

Give 4 trials per day.

-

Start points: Randomized (N, S, E, W).

-

Cutoff: 60 seconds. If the rat fails to find the platform, guide it manually and allow 15s rest on the platform.

-

-

Probe Trial (Day 6):

-

Remove the platform.

-

Record time spent in the target quadrant vs. opposite quadrant.

-

-

Data Validation: A statistically significant increase in target quadrant dwell time in ABT-418 treated lesioned rats vs. vehicle lesioned rats confirms efficacy.

Protocol B: Inhibitory Avoidance (Step-Through Task)

Rationale: This task assesses emotional memory and retention, heavily reliant on the amygdala-hippocampus circuit.

Step-by-Step Methodology:

-

Apparatus: Two-chamber box (Light and Dark). Dark chamber has a grid floor connected to a shock generator.

-

Training (T=0):

-

Place rat in the Light chamber.

-

When the rat enters the Dark chamber (natural preference), deliver a mild foot shock (0.5 – 0.8 mA for 2s).

-

Remove rat immediately.

-

-

Treatment: Administer ABT-418 immediately post-training (consolidation phase) or 30 mins pre-test (retrieval phase).

-

Testing (T=24h or 48h):

-

Place rat back in the Light chamber.

-

Measure Step-Through Latency (Time taken to enter the dark chamber).

-

Cutoff: 300 seconds.

-

-

Interpretation: Longer latencies indicate successful memory retention.[2] ABT-418 significantly prolongs latency compared to controls.

Diagram 2: Experimental Workflow (Inhibitory Avoidance)

This workflow visualizes the critical timing for drug administration to distinguish between consolidation and retrieval effects.

Caption: Workflow distinguishing consolidation (Option A) vs. retrieval (Option B) dosing in inhibitory avoidance.

Part 5: Translational Clinical Insights

Alzheimer's Disease (AD)

Initial studies indicated that ABT-418 could improve verbal learning and memory in AD patients. However, the short half-life necessitated transdermal delivery (patches). While efficacy was observed, the magnitude of improvement in later-stage trials was often modest compared to the side effect burden (nausea), leading to the development of next-generation agonists like ABT-089 which have partial agonist properties to further mitigate side effects.

Attention Deficit Hyperactivity Disorder (ADHD)

ABT-418 demonstrated significant promise in adult ADHD.[3][4] In a double-blind crossover study, ABT-418 (transdermal) significantly reduced inattention scores compared to placebo. This supports the "Cholinergic Hypothesis of ADHD," suggesting that nAChR modulation can improve executive function and sustained attention without the sympathomimetic magnitude of amphetamines.

Part 6: References

-

Arneric, S. P., et al. (1994). (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization. Journal of Pharmacology and Experimental Therapeutics.

-

Decker, M. W., et al. (1994). (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: II.[5][6] In vivo characterization. Journal of Pharmacology and Experimental Therapeutics.

-

Wilens, T. E., et al. (1999). A pilot controlled clinical trial of ABT-418, a cholinergic agonist, in the treatment of adults with attention deficit hyperactivity disorder.[4][7] American Journal of Psychiatry.

-

Decker, M. W., et al. (1994). Effects of ABT-418, a novel cholinergic channel ligand, on place learning in septal-lesioned rats.[8] European Journal of Pharmacology.[8]

-

Prendergast, M. A., et al. (1998). Central nicotinic receptor agonists ABT-418, ABT-089, and (-)-nicotine reduce distractibility in adult monkeys. Psychopharmacology.[7][9]

Sources

- 1. escholarship.org [escholarship.org]

- 2. Frontiers | The inhibitory avoidance discrimination task to investigate accuracy of memory [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. psychiatryonline.org [psychiatryonline.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Comparative pharmacology of nicotine and ABT-418, a new nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A pilot controlled clinical trial of ABT-418, a cholinergic agonist, in the treatment of adults with attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of ABT-418, a novel cholinergic channel ligand, on place learning in septal-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhancement of sustained attention performance by the nicotinic acetylcholine receptor agonist ABT-418 in intact but not basal forebrain-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical Synthesis Routes for 3-Methyl-5-(pyrrolidin-2-yl)isoxazole

Content Type: Technical Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Structural Analysis[1][2]

The target molecule, 3-methyl-5-(pyrrolidin-2-yl)isoxazole , represents a critical scaffold in the development of nicotinic acetylcholine receptor (nAChR) ligands. It is the secondary amine precursor to ABT-418 , a potent agonist with cognition-enhancing and anxiolytic properties.

Synthesizing this scaffold requires navigating two primary challenges:

-

Regiocontrol: Ensuring the isoxazole ring forms with the pyrrolidine at the C5 position and the methyl group at the C3 position, avoiding the 3,4-isomer.

-

Stereochemical Integrity: Preserving the chirality of the pyrrolidine ring (typically S-configuration derived from L-proline) throughout the heterocyclic ring construction.

This guide details two distinct, validated pathways: a [3+2] Cycloaddition Route (ideal for library synthesis and stereocontrol) and a Cyclocondensation Route (historically used for scale-up).

Retrosynthetic Analysis

The strategic disconnection of the isoxazole core reveals two logical precursors.

-

Disconnection A (Dipolar Cycloaddition): Breaks the O1-C5 and C3-C4 bonds. This traces back to a terminal alkyne (on the pyrrolidine) and a nitrile oxide (derived from nitroethane). This is the most convergent approach.

-

Disconnection B (Cyclocondensation): Breaks the O1-N2 and C4-C5 bonds. This implies a linear

-keto oxime or 1,3-dicarbonyl equivalent that undergoes intramolecular dehydration.

Visualization: Retrosynthetic Logic

Figure 1: Retrosynthetic tree illustrating the two primary strategic disconnections.

Route A: The [3+2] Cycloaddition Protocol (Recommended)

This route is preferred for medicinal chemistry applications due to its high convergence and the reliable preservation of enantiopurity. It utilizes the Huisgen cycloaddition between a terminal alkyne and a nitrile oxide.

Mechanistic Pathway

The reaction involves the in situ generation of acetonitrile oxide from nitroethane. The nitrile oxide (a 1,3-dipole) undergoes a concerted [3+2] cycloaddition with

Step-by-Step Methodology

Step 1: Synthesis of

-Boc-2-ethynylpyrrolidine

Starting Material:

-

Weinreb Amide Formation: React

-Boc-L-Proline with -

Reduction to Aldehyde: Treat the Weinreb amide with LiAlH

(or DIBAL-H) at -78 °C to yield -

Seyferth-Gilbert Homologation: React the aldehyde with the Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate) and K

CO-

Note: This method is milder than the Corey-Fuchs reaction and preserves the

-chiral center.

-

Step 2: [3+2] Cycloaddition

Reagents: Nitroethane, Phenyl isocyanate (PhNCO), Triethylamine (Et

-

Dissolve

-Boc-2-ethynylpyrrolidine (1.0 eq) and nitroethane (5.0 eq) in anhydrous benzene or toluene. -

Add PhNCO (2.5 eq) and a catalytic amount of Et

N slowly. -

Stir at 60–80 °C for 12–24 hours.

-

Workup: Filter off the diphenylurea byproduct. Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc).

-

Product:

-Boc-3-methyl-5-(pyrrolidin-2-yl)isoxazole.

Step 3: Deprotection

-

Dissolve the intermediate in DCM.

-

Add TFA (10–20% v/v) at 0 °C and stir at room temperature for 1–2 hours.

-

Neutralization: Carefully quench with saturated NaHCO

(aq) or basic resin to isolate the free base.

Reaction Workflow Diagram

Figure 2: Workflow for the [3+2] cycloaddition route utilizing Bestmann-Ohira homologation.

Route B: The Cyclocondensation Route (Scale-Up Alternative)

This route, adapted from process chemistry patents (e.g., for ABT-418), avoids the use of potentially hazardous diazo compounds required in the homologation step of Route A.

Mechanistic Pathway

This approach constructs the isoxazole ring via the condensation of a 1,3-dicarbonyl equivalent with hydroxylamine. The key intermediate is often a

Step-by-Step Methodology

Step 1: Synthesis of the

-Keto Ester/Sulfoxide

Starting Material:

-

Anion Generation: Generate the anion of dimethyl sulfoxide (DMSO) using NaH or the anion of acetone using LiHMDS.

-

Acylation: React the proline ester with the anion to form the corresponding

-keto sulfoxide or-

Note: The sulfoxide route (Corey-Chaykovsky-like) is often cleaner. The sulfoxide is subsequently reduced (Al/Hg) to the methyl ketone.

-

Step 2: Oxime Formation & Cyclization

-

Nitrosation: Treat the

-keto compound with sodium nitrite (NaNO -

Cyclization: The resulting oxime intermediate undergoes acid-catalyzed dehydration/cyclization to close the isoxazole ring.

-

Conditions: Hydroxylamine hydrochloride, aqueous ethanol, reflux.

-

-

Regioselectivity Check: This route can produce mixtures of 3,5- and 5,3-isomers depending on the pH and specific 1,3-dicarbonyl substrate. Verification by NMR is critical.

Critical Control Points & Troubleshooting

| Parameter | Route A ([3+2]) | Route B (Cyclocondensation) |

| Regioselectivity | High. Sterics of the Boc-group force the 3,5-isomer. | Variable. Dependent on pH and electronic differences between carbonyls. |

| Racemization | Low. Bestmann-Ohira is base-mediated but generally safe for | Moderate. Strong bases (LiHMDS) used in acylation can racemize the proline |

| Safety | Medium. Handling nitroethane and isocyanates requires good ventilation. | High. Standard reagents, though hydroxylamine requires care (thermal hazard). |

| Purification | Chromatography usually required to remove urea byproducts. | Crystallization often possible for intermediates. |

Analytical Data Summary (Expected)

For the target: 3-Methyl-5-(pyrrolidin-2-yl)isoxazole (free base)

-

1H NMR (CDCl3, 400 MHz):

6.05 (s, 1H, isoxazole-H4), 4.25 (dd, 1H, pyrrolidine-H2), 3.05 (m, 2H, pyrrolidine-H5), 2.28 (s, 3H, isoxazole-CH3), 2.10–1.70 (m, 4H, pyrrolidine-H3/H4). -

13C NMR: Distinct signals for the isoxazole carbons: C3 (~160 ppm), C5 (~170 ppm), C4 (~102 ppm).

-

Mass Spectrometry: ESI+ [M+H] calc. for C8H12N2O: 153.10.

References

-

Synthesis of ABT-418 and Analogs (Patent)

- Garvey, D. S., et al. "Method of preparing enantiomerically-pure 3-methyl-5-(1-alkyl-2(s)-pyrrolidinyl)isoxazoles." U.S.

-

[3+2] Cycloaddition Methodology

-

Bestmann-Ohira Homologation (Alkyne Synthesis)

- Müller, S., et al. "Bestmann–Ohira Reagent." Encyclopedia of Reagents for Organic Synthesis. 2001.

-

Pharmacology of the Scaffold (ABT-418)

-

Arneric, S. P., et al. "(S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities."[8] Journal of Pharmacology and Experimental Therapeutics. 1994.

-

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. researchgate.net [researchgate.net]

- 3. C-5’-Triazolyl-2’-oxa-3’-aza-4’a-carbanucleosides: Synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. US5516912A - Method of preparing enantiomerically-pure 3-methyl-5-(1-alkyl-2(s)-pyrrolidinyl)isoxazoles - Google Patents [patents.google.com]

- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Electrophysiological Characterization of ABT-418 in PC12 Cells

Scientific Context & Mechanism

ABT-418 (3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole) is a neuronal nicotinic acetylcholine receptor (nAChR) agonist structurally related to nicotine but with a distinct pharmacological profile.[1][2][3][4][5] It exhibits high selectivity for

The PC12 Model Paradox:

Researchers using PC12 (Pheochromocytoma) cells must recognize a critical physiological nuance: Undifferentiated PC12 cells express low levels of nAChRs. Upon differentiation with Nerve Growth Factor (NGF) , they predominantly upregulate

-

Expert Insight: While ABT-418 is an

agonist (-

Safety Pharmacology: Assessing off-target ganglionic effects.

-

Profiling: Studying the rapid desensitization kinetics of the

-

Mechanism of Action Diagram

Figure 1: Kinetic pathway of ABT-418 interaction with nAChRs, highlighting the critical desensitization pathway common in PC12 recordings.

Pre-Experimental Preparation

A. Cell Culture & Differentiation (Critical Step)

Standard PC12 cells will yield negligible currents. You must differentiate them to induce an "excitable" phenotype.

| Parameter | Protocol Specification |

| Base Medium | RPMI-1640 or DMEM (High Glucose) + 10% Horse Serum + 5% FBS. |

| Differentiation Agent | NGF (2.5S Nerve Growth Factor) at 50–100 ng/mL . |

| Substrate | Collagen IV or Poly-L-Lysine coated coverslips (essential for neurite adhesion). |

| Timeline | Treat for 5–7 days . Change media every 48 hours, replenishing NGF. |

| Visual Check | Cells are ready when neurites exceed 2x the cell body diameter. |

B. Solution Chemistry

ABT-418 is hygroscopic and light-sensitive. Handle the hydrochloride salt with care.

1. ABT-418 Stock Solution:

-

Solvent: Sterile distilled water or saline.

-

Concentration: 10 mM or 100 mM stock.

-

Storage: Aliquot into light-protected tubes (amber) and store at -20°C. Avoid freeze-thaw cycles.

2. Electrophysiology Solutions (Whole-Cell Voltage Clamp):

-

Internal Solution (Pipette): We use a Cesium-based solution to block Potassium channels (

), isolating the cationic nAChR current and improving space clamp.[6] -

External Solution (Bath): Standard Tyrode’s.

| Component | External Solution (mM) | Internal Solution (mM) | Function (Internal) |

| NaCl | 140 | 10 | Main charge carrier (Ext) |

| KCl | 5.4 | -- | -- |

| CsCl / CsMeSO4 | -- | 140 | Blocks K+ channels |

| CaCl2 | 1.8 | 0.5 | Low Ca2+ prevents rundown |

| MgCl2 | 1.0 | 2.0 | Stabilizes ATP |

| HEPES | 10 | 10 | pH Buffer |

| Glucose | 10 | -- | Osmolarity |

| EGTA | -- | 5-10 | Ca2+ Chelation |

| Mg-ATP | -- | 4.0 | Prevents Receptor Run-down |

| Na-GTP | -- | 0.3 | G-protein support |

| pH | 7.4 (NaOH) | 7.2 (CsOH) | -- |

Electrophysiology Protocol

Experimental Workflow

Figure 2: Step-by-step operational workflow for patch-clamp recording.

Detailed Steps

Step 1: The Rig & Perfusion (Crucial)

Do not use gravity-fed bath perfusion alone. nAChRs (especially

-

Requirement: Use a multi-barrel rapid perfusion system (e.g., Warner Fast-Step or piezo-driven theta tube).

-

Exchange Time: Must be < 50 ms to resolve the true peak current.

Step 2: Giga-seal & Break-in

-

Fill pipette (resistance 3–5 MΩ) with Cs-Internal solution .

-

Approach a differentiated PC12 cell (choose one with clear neurites but patch the soma for better space clamp).

-

Form a Giga-seal (>1 GΩ).

-

Apply suction to break into Whole-Cell configuration .

-

Wait 2-3 minutes for the internal solution to dialyze the cytoplasm.

Step 3: Voltage Clamping

-

Set Holding Potential (

) to -60 mV .[7] -

Series Resistance (

) Compensation: Essential. Compensate at least 70-80% because nAChR currents can be large and fast, leading to voltage errors.

Step 4: ABT-418 Application Protocol

Because ABT-418 causes desensitization, use a "Pulse" protocol rather than continuous bath application.

-

Baseline: Flow external buffer for 10 seconds.

-

Agonist Pulse: Switch to ABT-418 (10

M – 300-

Note: Use higher range (100-300

M) if targeting the endogenous

-

-

Washout: Immediately switch back to external buffer.

-

Interval: Wait 60–90 seconds between sweeps to allow full recovery from desensitization.

Step 5: Validation Controls

-

Positive Control: Apply Nicotine (100

M) or Acetylcholine (1 mM) to verify receptor expression. -

Negative Control: Pre-incubate with Mecamylamine (10

M) (non-selective blocker) to confirm the current is nicotinic.

Data Analysis & Interpretation

Quantifying Desensitization

ABT-418 currents in PC12 cells typically show a fast rise to peak followed by a decay, even in the continued presence of the drug.

-

Peak Amplitude (

): The maximum inward current (pA). Normalize to cell capacitance (pA/pF) to account for cell size variability. -

Desensitization Time Constant (

): Fit the decay phase of the current (during the agonist pulse) with a mono- or bi-exponential function:-

component will be very fast (

- component will be slower.

-

component will be very fast (

Dose-Response Curve

To determine

-

Apply increasing concentrations of ABT-418 (e.g., 1, 10, 30, 100, 300, 1000

M). -

Plot Normalized Peak Current vs. Log[ABT-418].

-

Fit with the Hill Equation.

Troubleshooting (Self-Validating Systems)

| Issue | Probable Cause | Corrective Action |

| No Current Response | Cells not differentiated. | Verify NGF treatment (5+ days). Check neurite outgrowth. |

| Current "Run-down" | ATP depletion or Ca2+ overload. | Ensure 4mM Mg-ATP and GTP are fresh in the internal solution. Keep intracellular Ca2+ buffered (EGTA). |

| Slow Rise Time | Perfusion too slow. | Move the perfusion output closer to the cell (<100 |

| Unstable Baseline | Leak current or K+ channel activity. | Ensure Cs+ is in the pipette. Check seal quality ( |

References

-

Arneric, S. P., et al. (1994). (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization.[8] Journal of Pharmacology and Experimental Therapeutics.

-

Greene, L. A., & Tischler, A. S. (1976). Establishment of a noradrenergic clonal line of rat adrenal pheochromocytoma cells which respond to nerve growth factor.

-

Decker, M. W., et al. (1994). (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: II. In vivo characterization. Journal of Pharmacology and Experimental Therapeutics.

-

Papke, R. L., et al. (1997). Activation and inhibition of rat neuronal nicotinic receptors by ABT-418. Journal of Pharmacology and Experimental Therapeutics.

Sources

- 1. Characterization of [3H]ABT-418: a novel cholinergic channel ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ABT-418: discriminative stimulus properties and effect on ventral tegmental cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation and inhibition of rat neuronal nicotinic receptors by ABT-418 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Activation and inhibition of rat neuronal nicotinic receptors by ABT-418 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scientifica.uk.com [scientifica.uk.com]

- 7. researchgate.net [researchgate.net]

- 8. ABT-418 - Wikipedia [en.wikipedia.org]

Utilizing 3-Methyl-5-pyrrolidin-2-ylisoxazole in assays for cognitive enhancement

Application Notes & Protocols

Topic: Utilizing 3-Methyl-5-pyrrolidin-2-ylisoxazole in Assays for Cognitive Enhancement

For: Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Cholinergic Modulator for Cognitive Research

The intricate landscape of neurodegenerative and cognitive disorders, such as Alzheimer's disease, presents a formidable challenge to modern medicine. A key pathological feature of many such conditions is a deficit in cholinergic neurotransmission[1][2]. The pyrrolidine chemical scaffold is a cornerstone of nootropic drug discovery, famously represented by piracetam, which is known to modulate neurotransmitter systems including acetylcholine[3][4]. Similarly, the isoxazole ring serves as a versatile pharmacophore in a variety of neurologically active agents[5][6][7][8].

This document details the application of 3-Methyl-5-pyrrolidin-2-ylisoxazole , a novel compound combining these two privileged scaffolds. Its structure is highly analogous to (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT-418), a potent cholinergic ligand demonstrated to have cognition-enhancing properties through its interaction with neuronal nicotinic acetylcholine receptors (nAChRs)[9]. Based on this structural similarity and the extensive research into nAChR modulation for cognitive enhancement, we will proceed with the hypothesis that 3-Methyl-5-pyrrolidin-2-ylisoxazole (hereafter designated "Cmpd-Y") functions as a selective modulator of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).

The α7 nAChR is a ligand-gated ion channel of significant interest for CNS drug discovery due to its high permeability to calcium and its role in synaptic plasticity, attention, and memory[10][11]. Modulating this receptor, particularly through positive allosteric modulation (PAM), offers a sophisticated therapeutic strategy to enhance the signaling of the endogenous neurotransmitter acetylcholine (ACh)[11][12]. These application notes provide a comprehensive framework for characterizing the pharmacological profile of Cmpd-Y and validating its efficacy in established preclinical models of cognition.

Plausible Mechanism of Action: α7 nAChR Positive Allosteric Modulation

We hypothesize that Cmpd-Y acts as a Type II Positive Allosteric Modulator (PAM) of the α7 nAChR. Unlike a direct agonist, a PAM binds to a distinct (allosteric) site on the receptor. This binding event increases the probability of the ion channel opening in response to ACh and, characteristic of Type II PAMs, markedly slows the receptor's rapid desensitization, prolonging the duration of the ionic current[12][13]. This enhanced and sustained response to endogenous ACh can amplify cholinergic signaling in key brain regions like the hippocampus, a cellular mechanism believed to underlie improvements in learning and memory[14][15].

Caption: Hypothesized mechanism of Cmpd-Y as an α7 nAChR PAM.

Part 1: In Vitro Pharmacological Characterization

The initial phase of investigation involves defining the interaction of Cmpd-Y with its molecular target and quantifying its functional activity in a controlled cellular environment.

Protocol 1: α7 nAChR Competitive Binding Assay

This assay determines the binding affinity (Kᵢ) of Cmpd-Y for the α7 nAChR by measuring its ability to displace a known high-affinity radioligand.

Methodology:

-

Preparation of Membranes: Utilize cell membranes prepared from a stable cell line expressing the human α7 nAChR (e.g., GH4C1 cells) or rat brain cortical tissue.

-

Radioligand: Use [³H]-Cytisine or another suitable α7-selective radioligand with known affinity.

-

Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Incubation: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kₑ, and a range of concentrations of Cmpd-Y (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Non-Specific Binding: Include wells with an excess of a non-labeled competitor (e.g., 10 µM nicotine or unlabeled cytisine) to determine non-specific binding.

-

Total Binding: Include wells with only membranes and radioligand to determine total binding.

-

Equilibration: Incubate the plates for 60-90 minutes at 4°C to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of Cmpd-Y. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of Cmpd-Y that inhibits 50% of radioligand binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.[16]

Data Presentation:

| Compound | Radioligand | IC₅₀ (nM) | Kᵢ (nM) |

| Cmpd-Y | [³H]-Cytisine | Experimental Value | Calculated Value |

| (-)-Nicotine (Control) | [³H]-Cytisine | Experimental Value | Calculated Value |

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol directly measures the functional effect of Cmpd-Y on ion channel activity, confirming its role as an agonist or a PAM.

Methodology:

-

System: Use Xenopus laevis oocytes injected with cRNA encoding the human α7 nAChR subunits.

-

Recording: Clamp the oocytes at a holding potential of -70 mV.

-

Agonist Application: Apply a sub-maximal concentration of acetylcholine (ACh), typically the EC₂₀ concentration, to elicit a baseline inward current.

-

PAM Application:

-

To test for PAM activity, co-apply the EC₂₀ of ACh with varying concentrations of Cmpd-Y.

-

Measure the potentiation of the peak current amplitude and the slowing of the current decay (desensitization) compared to the ACh-only response.[12]

-

-

Agonist Test: To test for direct agonist activity, apply Cmpd-Y alone across a range of concentrations and measure any elicited current.

-

Data Analysis:

-

For PAM activity, calculate the fold-potentiation and plot this against Cmpd-Y concentration to determine the EC₅₀ for potentiation.

-

For agonist activity, plot the current amplitude against Cmpd-Y concentration to determine the EC₅₀ for activation.

-

Expected Outcomes:

| Parameter | Cmpd-Y + ACh (EC₂₀) | Cmpd-Y (Alone) |

| Peak Current Amplitude | Significant increase vs. ACh alone | Minimal to no current |

| Current Decay Rate | Significantly slowed vs. ACh alone | N/A |

| EC₅₀ (Potentiation) | Calculated Value | N/A |

| EC₅₀ (Activation) | N/A | Calculated Value (if any) |

Part 2: In Vivo Validation of Cognitive Enhancement

Following in vitro characterization, the efficacy of Cmpd-Y must be tested in robust animal models of cognitive impairment. The scopolamine-induced amnesia model is highly relevant, as scopolamine is a muscarinic antagonist that creates a cholinergic deficit, mimicking aspects of cognitive disorders[1].

Caption: General workflow for in vivo cognitive testing.

Protocol 3: Novel Object Recognition (NOR) Test

The NOR test leverages the innate preference of rodents to explore novelty. It is a robust assay for recognition memory that is less stressful than maze-based tasks.[17][18][19]

Methodology:

-

Apparatus: A square open-field arena (e.g., 50x50x50 cm).

-

Habituation: Allow each mouse to explore the empty arena for 5-10 minutes for 2-3 consecutive days to reduce anxiety and familiarize it with the environment.

-

Training (T1): Place two identical objects in the arena. Allow the mouse to explore for 10 minutes. Record the time spent exploring each object (sniffing or touching with nose/paws). Return the mouse to its home cage.

-

Inter-Trial Interval (ITI): A delay of 24 hours is typically used to assess long-term recognition memory.

-

Testing (T2): Return the mouse to the arena, where one of the original objects has been replaced with a novel object. Allow 5 minutes of exploration and record the time spent exploring the familiar (F) and novel (N) objects.

-

Drug Administration: Administer Cmpd-Y (e.g., 1, 3, 10 mg/kg, i.p.), vehicle, or a positive control (e.g., Donepezil) 30-60 minutes before the T1 session. Administer scopolamine (e.g., 1 mg/kg, i.p.) ~15-30 minutes before T1.

-

Data Analysis: Calculate the Discrimination Index (DI) as: (Time_Novel - Time_Familiar) / (Time_Novel + Time_Familiar). A positive DI indicates successful recognition memory.

Expected Outcomes:

| Treatment Group | Mean Discrimination Index (DI) ± SEM | Statistical Significance vs. Scopolamine |

| Vehicle + Saline | 0.45 ± 0.05 | p < 0.001 |

| Vehicle + Scopolamine | -0.05 ± 0.04 | - |

| Cmpd-Y (3 mg/kg) + Scopolamine | 0.38 ± 0.06 | p < 0.01 |

| Donepezil (1 mg/kg) + Scopolamine | 0.41 ± 0.05 | p < 0.01 |

Protocol 4: Morris Water Maze (MWM) Test

The MWM is a classic behavioral assay that evaluates hippocampus-dependent spatial learning and memory.[1][20][21]

Methodology:

-

Apparatus: A circular pool (~1.5 m diameter) filled with opaque water. A small escape platform is hidden 1-2 cm below the water surface in a fixed location (target quadrant). Distal visual cues are placed around the room.

-

Acquisition Phase (Days 1-5):

-

Conduct 4 trials per day for each mouse.

-

For each trial, gently place the mouse in the water at one of four randomized start positions, facing the pool wall.

-

Allow the mouse to search for the hidden platform for a maximum of 60 seconds. If it fails to find it, guide it to the platform and allow it to remain there for 15 seconds.

-

Record the time to find the platform (escape latency) and the path length using a video tracking system.

-

-

Probe Trial (Day 6):

-

Remove the platform from the pool.

-

Allow the mouse to swim freely for 60 seconds.

-

Record the time spent in the target quadrant where the platform was previously located. This measures the strength and precision of the spatial memory.

-

-

Drug Administration: Administer drugs daily, 30-60 minutes before the first trial of the day.

-

Data Analysis:

-

Acquisition: Plot the average daily escape latency. A steeper downward slope indicates faster learning.

-

Probe Trial: Compare the percentage of time spent in the target quadrant between groups.

-

Expected Outcomes:

| Treatment Group | Mean Escape Latency (Day 5, s) ± SEM | Time in Target Quadrant (Probe, %) ± SEM |

| Vehicle + Saline | 15 ± 2 | 45 ± 4 |

| Vehicle + Scopolamine | 48 ± 5 | 22 ± 3 |

| Cmpd-Y (3 mg/kg) + Scopolamine | 20 ± 3 | 40 ± 5 |

| Donepezil (1 mg/kg) + Scopolamine | 18 ± 2 | 42 ± 4 |

Conclusion

The protocols outlined in this document provide a robust, multi-level framework for evaluating 3-Methyl-5-pyrrolidin-2-ylisoxazole (Cmpd-Y) as a potential cognitive enhancer. By systematically progressing from target engagement and in vitro functional assays to in vivo behavioral validation, researchers can build a comprehensive data package. The hypothesized mechanism as an α7 nAChR positive allosteric modulator aligns with cutting-edge strategies in CNS drug discovery. Successful outcomes in these assays would position Cmpd-Y as a valuable pharmacological tool for investigating the role of the cholinergic system in cognition and as a promising lead candidate for further therapeutic development.

References

- Benchchem. (n.d.). Comparative Analysis of Preclinical Findings on Pyrrolidine Derivatives in Cognitive Enhancement. Benchchem.

-

Malík, M., & Tlustoš, P. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Nutrients, 14(16), 3367. Available from: [Link]

-

Akhtar, M. S., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacology, Biochemistry and Behavior, 229, 173602. Available from: [Link]

-

Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222. Available from: [Link]

-

Arneric, S. P., et al. (1994). (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization. The Journal of Pharmacology and Experimental Therapeutics, 270(1), 310-318. Available from: [Link]

-

Tyurenkov, I. N., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Pharmaceuticals, 14(11), 1136. Available from: [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Isoxazole Derivatives in Modern Drug Discovery.

-

Hawash, M., et al. (2023). Isoxazole–Containing drugs with various pharmacological activities. Future Journal of Pharmaceutical Sciences, 9(1), 5. Available from: [Link]

-

Kaur, R., et al. (2019). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Heterocyclic Chemistry, 56(11), 2855-2883. Available from: [Link]

-

Williams, D. K., et al. (2011). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. Drug Discovery Today, 16(23-24), 1041-1050. Available from: [Link]

-

Faghih, R., et al. (2009). Advances in the discovery of novel positive allosteric modulators of the alpha7 nicotinic acetylcholine receptor. Recent Patents on CNS Drug Discovery, 4(1), 50-59. Available from: [Link]

-

Shaik, A. B., et al. (2022). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Current Pharmaceutical Design, 28(1), 1-2. Available from: [Link]

-

ResearchGate. (n.d.). Experimental protocol. MWM, Morris water maze test; NOR, novel object recognition; SD, sleep deprivation. [Image]. Retrieved from [Link]

-

Nishizaki, T., et al. (1999). Cognitive enhancers and hippocampal long-term potentiation in vitro. The Japanese Journal of Pharmacology, 81(3), 209-216. Available from: [Link]

-

Hurst, R. S., et al. (2005). A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization. The Journal of Neuroscience, 25(17), 4396-4405. Available from: [Link]

-

Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols, 1(2), 848-858. Available from: [Link]

-

Villalobos, C., et al. (2015). Positive allosteric modulation of alpha-7 nicotinic receptors promotes cell death by inducing Ca(2+) release from the endoplasmic reticulum. Journal of Neurochemistry, 133(3), 309-319. Available from: [Link]

-

Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available from: [Link]

-

ResearchGate. (n.d.). The correlation between the novel object recognition test and Morris water maze test. Retrieved from [Link]

-

G. G. G. Camponovo, et al. (2020). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules, 25(23), 5732. Available from: [Link]

-

JoVE. (2025). Morris Water Maze Test assesses learning and memory impairments in mice of Alzheimer's disease. YouTube. Available from: [Link]

-

Sławińska, A., et al. (2023). Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands. Pharmacological Reports, 75(4), 868-877. Available from: [Link]

-

Eckerson, J. M., et al. (2021). Acute Effect of a Dietary Multi-Ingredient Nootropic as a Cognitive Enhancer in Young Healthy Adults: A Randomized, Triple-Blinded, Placebo-Controlled, Crossover Trial. Frontiers in Nutrition, 8, 685168. Available from: [Link]

-

Hulkower, K. I., & Herber, W. K. (2011). In vitro receptor binding assays: general methods and considerations. Methods in Molecular Biology, 716, 1-17. Available from: [Link]

-

Neuroservices-Alliance. (2020). In Vitro & In Vivo electrophysiology for decision making in CNS drug discovery programs. YouTube. Available from: [Link]

-

Bali, Z. K., et al. (2022). Cellular Mechanisms of Cognitive Enhancement: The In Vivo Modulation of the Firing Activity and the Responsiveness of Rat Hippocampal Neurons by Memantine and Alpha7 Nicotinic Acetylcholine Receptor Ligands. Frontiers in Pharmacology, 13, 856555. Available from: [Link]

-

Smits, J. A., et al. (2014). Cognitive enhancers for the treatment of anxiety disorders. Restorative Neurology and Neuroscience, 32(1), 183-195. Available from: [Link]

-

Tripodi, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4825. Available from: [Link]

-

Ceger, P. (2012). In vitro receptor binding assays. In Endocrine-Disrupting Chemicals. Humana Press. Available from: [Link]

-

Singh, A., et al. (2023). Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. RSC Medicinal Chemistry, 14(8), 1547-1565. Available from: [Link]

Sources

- 1. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 9. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in the discovery of novel positive allosteric modulators of the alpha7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Cognitive enhancers and hippocampal long-term potentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cellular Mechanisms of Cognitive Enhancement: The In Vivo Modulation of the Firing Activity and the Responsiveness of Rat Hippocampal Neurons by Memantine and Alpha7 Nicotinic Acetylcholine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

Application Note: Cell-Based Potency Evaluation of 3-Methyl-5-pyrrolidin-2-ylisoxazole (ABT-418)

Executive Summary

This guide details the protocol for evaluating the functional potency of 3-Methyl-5-pyrrolidin-2-ylisoxazole , commonly known as ABT-418 . As a selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs)—specifically the high-affinity

While calcium flux assays are standard for ion channels, this guide recommends and details a Membrane Potential Assay as the primary screening method for ABT-418 at

Compound Profile & Mechanism of Action

ABT-418 is an isoxazole analogue of nicotine designed to target central nAChRs while minimizing peripheral side effects.[1]

-

IUPAC Name: 3-Methyl-5-[(2S)-1-methylpyrrolidin-2-yl]-1,2-oxazole[2]

-

Primary Target:

nAChR (High Affinity, -

Secondary Target:

nAChR. -

Mechanism: Binding of ABT-418 stabilizes the open conformation of the pentameric ion channel, allowing the influx of

and

Critical Technical Insight: The "Potency Paradox"

Researchers often observe a discrepancy between ABT-418's high binding affinity (nM range) and its functional potency (

-

Cause:

receptors desensitize in milliseconds. If the compound is added slowly (static addition), receptors desensitize before a signal is detected. -

Solution: Assays must utilize automated fluidics (e.g., FLIPR, FDSS) to inject the compound during data acquisition.

Interaction Pathway Diagram

Figure 1: Signal transduction pathway for ABT-418. Note the competing pathway of rapid desensitization which necessitates fast-kinetic assays.

Strategic Assay Selection

| Feature | Calcium Flux Assay | Membrane Potential Assay |

| Primary Readout | Intracellular | Voltage change across membrane (FRET/Dyes) |

| Sensitivity for | Moderate. Relies on VGCC amplification. | High. Directly detects |

| Sensitivity for | High. | Moderate. |

| Throughput | High (96/384 well) | High (96/384 well) |

| Recommendation | Use for | Preferred for ABT-418 at |

Protocol A: Membrane Potential Assay (Recommended)

Objective: Measure the depolarization induced by ABT-418 in HEK-293 cells stably expressing human

Materials

-

Cell Line: HEK-293 stably transfected with human

and -

Reagent: FLIPR Membrane Potential Assay Kit (Blue or Red) or DiBAC4(3) (slower response). Recommendation: FLIPR Blue for fast kinetics.

-

Compound: ABT-418 (dissolved in DMSO, final assay DMSO < 0.5%).

-

Controls:

-

Positive: Nicotine (

max response). -

Negative:[2] Buffer only.

-

Antagonist: Mecamylamine (pre-incubated).

-

Step-by-Step Methodology

-

Cell Plating (Day -1):

-

Harvest cells using Accutase (avoid Trypsin to preserve surface receptors).

-

Plate 50,000 cells/well in a 96-well Poly-D-Lysine coated black/clear-bottom plate.

-

Incubate overnight at

, 5%

-

-

Dye Loading (Day 0):

-

Remove culture media carefully. Crucial: Do not wash cells if they are loosely adherent.

-

Add

of Membrane Potential Dye (dissolved in HBSS + 20 mM HEPES). -

Incubate for 30–60 minutes at room temperature (prevents dye sequestration).

-

-

Compound Preparation:

-

Prepare a 5X concentration source plate of ABT-418 in HBSS buffer (pH 7.4).

-

Serial dilution: 1:3 dilution series starting from

(Final top concentration

-

-

Assay Execution (FLIPR/FlexStation):

-

Settings: Fluorescence (Excitation 530 nm / Emission 565 nm for Red dye).

-

Baseline: Read for 10 seconds to establish stable baseline.

-

Injection: Inject

of 5X ABT-418 (speed: -

Read: Continue reading for 120 seconds.

-

Sampling Rate: 1 second intervals (critical to capture the peak before desensitization).

-

-

Data Analysis:

-

Calculate

(Peak response). -

Plot Response vs. Log[ABT-418].

-

Fit to a 4-parameter logistic (Hill) equation to determine

.

-

Protocol B: Calcium Flux Assay (Alternative)

Objective: Quantify calcium influx, primarily useful if evaluating ABT-418 activity at

Materials

-

Dye: Calcium 6 (Molecular Devices) or Fluo-4 AM.

-

Buffer: HBSS + 20 mM HEPES. Note: Ensure

is present (2 mM).

Workflow Diagram

Figure 2: Calcium Flux Assay Workflow. The red dashed box indicates the phase requiring automated fluidics.

Protocol Nuances

-

Probenecid: Add 2.5 mM Probenecid to the dye buffer to prevent dye leakage via anion transporters.

-

Agonist Addition: Because

and -

Positive Allosteric Modulators (PAMs): If the signal for ABT-418 is weak (common with partial agonists), co-apply a PAM (e.g., PNU-120596 for

) to potentiate the signal and slow desensitization, allowing for easier detection.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| No Signal | Receptor Desensitization | Ensure automated injection speed is fast ( |

| High Background | Dye Sequestration | Incubate dye at Room Temp (not |

| Low Z-Factor | Cell Detachment | Use Poly-D-Lysine coated plates. Use "No-Wash" assay kits.[3] |

| Variable Potency | Subunit Stoichiometry |

References

-

Arneric, S. P., et al. (1994).[2][5] "(S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization".[2] Journal of Pharmacology and Experimental Therapeutics.

-

Fitch, R. W., et al. (2003). "Membrane potential fluorescence: A rapid and highly sensitive assay for nicotinic receptor channel function".[6] PNAS.[6]

-

Decker, M. W., et al. (1994).[2] "(S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: II. In vivo characterization". Journal of Pharmacology and Experimental Therapeutics.

-

Eurofins Discovery. "nAChR (alpha4/beta2) Human Ion Channel Cell Based Antagonist Calcium Flux Assay". Eurofins Technical Data.

-

Kuryatov, A., et al. (2005). "Roles of accessory subunits in alpha4beta2 nicotinic receptors". Molecular Pharmacology. (Contextualizing stoichiometry issues).

Sources

- 1. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ABT-418 - Wikipedia [en.wikipedia.org]

- 3. Membrane potential fluorescence: a rapid and highly sensitive assay for nicotinic receptor channel function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stoichiometry and pharmacology of two human alpha4beta2 nicotinic receptor types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: II. In vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

Application Notes & Protocols: Investigating nAChR Subtype Selectivity with 3-Methyl-5-pyrrolidin-2-ylisoxazole (ABT-418)

Introduction: The Challenge of Nicotinic Receptor Selectivity

Neuronal nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that play critical roles in fast synaptic transmission throughout the central and peripheral nervous systems.[1] Their involvement in a wide array of physiological processes, including cognitive functions like learning and memory, attention, and reward, has made them significant therapeutic targets for neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and nicotine addiction.[2][3][4]

nAChRs are pentameric structures assembled from a variety of α (α2-α10) and β (β2-β4) subunits.[2][5] This combinatorial diversity gives rise to a multitude of receptor subtypes, each with distinct pharmacological and physiological profiles. The most abundant subtypes in the brain are the heteromeric α4β2* and the homomeric α7 nAChRs.[3] A primary challenge in nAChR drug discovery is achieving subtype selectivity to maximize therapeutic efficacy while minimizing off-target side effects.[4][5][6] For instance, activation of the α4β2 subtype is linked to cognitive enhancement and analgesia, whereas activation of the ganglionic α3β4 subtype can lead to undesirable cardiovascular effects.[3][6]

This guide focuses on the application of (S)-3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole , more commonly known in scientific literature as ABT-418 , a potent and selective agonist for the α4β2 nAChR subtype.[7] We will provide the scientific rationale and detailed protocols for using this compound as a pharmacological tool to dissect the function of α4β2 nAChRs both in vitro and in vivo.

Foundational Signaling Pathway of nAChRs

The fundamental mechanism of nAChR activation involves the binding of an agonist, which stabilizes the receptor in an open conformation, allowing the influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to membrane depolarization and the initiation of downstream cellular signaling cascades.[1]

Caption: Agonist binding to a nAChR triggers channel opening and cation influx.

Compound Profile: 3-Methyl-5-pyrrolidin-2-ylisoxazole (ABT-418)

ABT-418 is a structural analog of nicotine, developed as a selective ligand to probe and modulate nAChR function. Its utility stems from its well-characterized preference for the α4β2 subtype over other neuronal and peripheral nAChRs.

Key Insight: The stereochemistry of this compound is critical. The (S)-enantiomer (ABT-418) is the active form, demonstrating high potency at α4β2 receptors. The (R)-enantiomer is largely inactive, highlighting the specific structural requirements of the nAChR binding pocket.[7]

Physicochemical and Pharmacological Data

The following table summarizes the key properties of (S)-3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole.

| Property | Value | Source |

| Common Name | ABT-418 | [7] |

| CAS Number | 147402-53-7 | [8] |

| Molecular Formula | C₉H₁₄N₂O | [8] |

| Molecular Weight | 166.22 g/mol | [8] |

| Primary Target | α4β2 Neuronal Nicotinic Acetylcholine Receptor | [7] |

| Mode of Action | Agonist | [7] |

| Functional Potency (EC₅₀) | 13.9 µM (on human α4β2 nAChRs) | [9] |

| Selectivity Profile | Reduced potency at ganglionic nAChRs; does not compete for α-bungarotoxin binding sites (α7 or muscle-type). | [7] |

Experimental Framework for Assessing Subtype Selectivity

A multi-tiered approach is essential for rigorously defining a compound's selectivity profile. This workflow progresses from initial binding affinity determination to functional characterization and finally to in vivo validation of subtype-specific effects.

Caption: A logical workflow for characterizing nAChR ligand selectivity.

PART 1: In Vitro Characterization Protocols

In vitro assays are foundational for quantifying the interaction of a ligand with specific, isolated receptor subtypes. These protocols utilize cell lines or Xenopus oocytes engineered to express a single nAChR subtype, providing a clean system for analysis. The development of stable cell lines expressing specific subunit combinations has greatly advanced the understanding of ligand specificity.[5]

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of ABT-418 for various nAChR subtypes (e.g., α4β2, α3β4, α7) and calculate its binding selectivity.

Causality: This assay measures the ability of a test compound (ABT-418) to displace a known high-affinity radioligand from the receptor.[10] The concentration at which the test compound displaces 50% of the radioligand (IC₅₀) is used to calculate the inhibitory constant (Kᵢ), an intrinsic measure of binding affinity. By comparing Kᵢ values across different receptor subtypes, a quantitative selectivity ratio can be established.

Materials:

-

Cell membranes from HEK293 cells stably expressing the human nAChR subtype of interest (α4β2, α3β4, α7).

-

Radioligand: [³H]Epibatidine (a high-affinity, non-subtype-selective nAChR agonist).

-

Test Compound: ABT-418, dissolved in an appropriate vehicle (e.g., DMSO), with serial dilutions.

-

Non-specific control: A high concentration of a non-radioactive ligand, such as (-)-Nicotine (100 µM).

-

Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well microplates and glass fiber filters (e.g., Whatman GF/B).

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, prepare triplicate wells for:

-

Total Binding: Radioligand + Buffer.

-

Non-specific Binding (NSB): Radioligand + High concentration of (-)-Nicotine.

-

Competition Binding: Radioligand + Varying concentrations of ABT-418 (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

Reaction Mixture: To each well, add:

-

50 µL of Binding Buffer.

-

50 µL of the appropriate ligand solution (Buffer, Nicotine, or ABT-418 dilution).

-

50 µL of diluted radioligand (e.g., [³H]Epibatidine at a final concentration near its Kₔ).

-

50 µL of cell membrane preparation (protein concentration optimized, e.g., 20-50 µ g/well ).

-

-

Incubation: Incubate the plate at room temperature for 2-4 hours to allow binding to reach equilibrium.[10]

-

Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[10][11]

-

Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioactivity.[10]

-

Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding as a function of the log concentration of ABT-418.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value.[12]

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Determine Selectivity: Calculate the ratio of Kᵢ values. For example: α7 Selectivity Ratio = Kᵢ (α7) / Kᵢ (α4β2). A higher ratio indicates greater selectivity for the α4β2 subtype.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To measure the functional potency (EC₅₀) and efficacy (maximal response) of ABT-418 at different nAChR subtypes.

Causality: Xenopus oocytes are a robust system for expressing foreign ion channels.[13] By injecting cRNA for specific nAChR subunits, the oocytes will express functional receptors on their surface. TEVC allows for the measurement of macroscopic ion currents that flow through the channels upon application of an agonist. This directly assesses the functional consequence of ligand binding.

Materials:

-

Mature female Xenopus laevis frogs.

-

cRNA for human nAChR subunits (e.g., α4, β2, α7).

-

TEVC setup (amplifier, digitizer, perfusion system).

-

Recording solution (e.g., ND96).

-

ABT-418 stock solution and serial dilutions.

-

Positive control: Acetylcholine (ACh).

Procedure:

-

Oocyte Preparation and Injection: Harvest and defolliculate oocytes. Inject oocytes with a precise amount of cRNA for the desired subunit combination (e.g., α4 + β2, or α7 alone). Incubate for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).

-

Clamp the membrane potential at a holding potential of -70 mV.

-

Perfuse the oocyte with the recording solution.

-

-

Compound Application:

-

Establish a stable baseline current.

-

Apply a saturating concentration of ACh to determine the maximum possible response (Iₘₐₓ) for that oocyte.

-

After washout and recovery, apply increasing concentrations of ABT-418 (e.g., 10⁻⁸ M to 10⁻⁴ M), with washout periods in between, and record the peak inward current at each concentration.

-

-

Repeat: Perform the same procedure on oocytes expressing different nAChR subtypes to assess selectivity.

Data Analysis:

-

Normalization: For each concentration of ABT-418, express the evoked current as a percentage of the maximal current evoked by ACh (% Response = (I_ABT-418 / I_ACh_max) * 100). This determines the efficacy of ABT-418 relative to the endogenous agonist.

-

Concentration-Response Curve: Plot the normalized response against the log concentration of ABT-418.

-

Fit the Curve: Use a non-linear regression model to fit the data and determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the Eₘₐₓ (the maximal efficacy).

-

Functional Selectivity: Compare the EC₅₀ and Eₘₐₓ values across the different nAChR subtypes. A significantly lower EC₅₀ for α4β2 indicates higher potency and functional selectivity.

PART 2: In Vivo Characterization Protocol

In vivo studies are crucial for validating that the in vitro selectivity of a compound translates into a specific physiological or behavioral effect in a complex living system.

Protocol 4: Elevated Plus Maze (EPM) for Anxiolytic Activity

Objective: To determine if the α4β2-selective agonist activity of ABT-418 produces an anxiolytic-like effect in mice, consistent with previous findings.[7]

Causality: The EPM is a standard behavioral test for anxiety in rodents. Anxiolytic compounds typically increase the time rodents spend in the "open," more exposed arms of the maze compared to the enclosed arms. By including a group pre-treated with a non-selective nAChR antagonist (mecamylamine), we can confirm that any observed anxiolytic effect is mediated specifically through nAChRs.

Materials:

-

Adult male mice (e.g., C57BL/6 strain).

-

Elevated Plus Maze apparatus.

-

Video tracking software.

-

Test compounds: ABT-418, mecamylamine hydrochloride, vehicle (e.g., saline).

Procedure:

-

Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

-

Experimental Groups: Randomly assign mice to at least four groups:

-

Group 1: Vehicle control (e.g., saline i.p.).

-

Group 2: ABT-418 (e.g., 0.19 µmol/kg, i.p.), based on previously established effective doses.[7]

-

Group 3: Mecamylamine (e.g., 1-2 mg/kg, i.p.).

-

Group 4: Mecamylamine pre-treatment, followed by ABT-418 (to confirm nAChR mediation).

-

-

Dosing:

-

For Group 4, administer mecamylamine 15-20 minutes before ABT-418.

-

Administer vehicle, ABT-418, or mecamylamine (Group 3) 30 minutes before testing.

-

-

Testing:

-

Place each mouse individually in the center of the EPM, facing an open arm.

-

Allow the mouse to explore the maze for 5 minutes.

-

Record the session using video tracking software.

-

-

Behavioral Scoring: Analyze the recordings for key parameters:

-

Time spent in the open arms vs. closed arms.

-

Number of entries into the open arms vs. closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

Data Interpretation:

-

Anxiolytic Effect: A significant increase in the percentage of time spent in the open arms and/or the number of open arm entries in the ABT-418 group compared to the vehicle group indicates an anxiolytic-like effect.

-

Confirmation of Mechanism: If the anxiolytic effect of ABT-418 is blocked in the mecamylamine pre-treatment group (i.e., their behavior is similar to the vehicle or mecamylamine-only group), this provides strong evidence that the effect is mediated by nAChRs.[7]

-

Locomotor Control: No significant difference in total distance traveled between the vehicle and ABT-418 groups ensures that the results are due to changes in anxiety-like behavior, not hyperactivity.

Conclusion

3-Methyl-5-pyrrolidin-2-ylisoxazole (ABT-418) is a valuable pharmacological tool for the investigation of α4β2 nAChR function. Its demonstrated selectivity in vitro and its specific behavioral effects in vivo that can be blocked by nAChR antagonists make it an excellent probe for elucidating the role of this important receptor subtype in complex physiological and pathological processes. The systematic application of the binding, electrophysiological, and behavioral protocols detailed in this guide allows researchers to rigorously characterize the selectivity of ABT-418 and similar compounds, contributing to the development of more targeted and effective therapeutics for a range of neurological disorders.

References

-

Decker, M. W., et al. (1995). (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: II. In vivo characterization. The Journal of pharmacology and experimental therapeutics. Available at: [Link]

-

National Center for Biotechnology Information. (2010). 2-[11C]Methyl-5-[6-phenylpyridazine-3-yl]octahydropyrrolo[3,4-c]pyrrole. PubMed. Available at: [Link]

-